molecular formula C12H12N2O3 B2758926 2-ethoxy-N-(isoxazol-4-yl)benzamide CAS No. 1396677-54-5

2-ethoxy-N-(isoxazol-4-yl)benzamide

Cat. No. B2758926
CAS RN: 1396677-54-5
M. Wt: 232.239
InChI Key: KACVIVNWYAQHNE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving “2-ethoxy-N-(isoxazol-4-yl)benzamide” are not detailed in the available sources, isoxazoles in general are known for their synthetic availability, special chemical and biological properties, and widespread practical use .

Scientific Research Applications

Waste-Free Synthesis of Condensed Heterocyclic Compounds

  • Context : Utilization in the synthesis of heterocyclic compounds.
  • Findings : This study showcases the efficient synthesis of 8-substituted isocoumarin derivatives, highlighting the use of 2-ethoxy-N-(isoxazol-4-yl)benzamide in forming compounds with potential fluorescence properties in the solid state (Shimizu et al., 2009).

Conjugate Addition Reactions

  • Context : In reactions involving α,β-enones and Michael acceptors.
  • Findings : Demonstrates the application in producing 1,4-adducts, contributing to overall conjugate addition reactions (Jones & Hirst, 1989).

Photocatalytic Activity Studies

  • Context : Exploring its use in water decontamination technologies.
  • Findings : Investigates its photocatalytic activity under visible light, particularly in the context of water purification and decontamination (Bessekhouad et al., 2005).

Synthesis of Radiopharmaceutical Precursors

  • Context : In the preparation of radiopharmaceuticals.
  • Findings : Describes a high-yield synthesis method for radiopharmaceutical precursors, indicating its potential in medical imaging applications (Bobeldijk et al., 1990).

Antidopaminergic Properties

  • Context : Research on antidopaminergic compounds.
  • Findings : Examines its role in synthesizing benzamides with antidopaminergic properties, suggesting applications in neuropsychiatric drug development (Högberg et al., 1990).

In Vivo Acetylcholinesterase Inhibition Studies

  • Context : Investigating acetylcholinesterase inhibition for potential Alzheimer's treatment.
  • Findings : Explores its efficacy as an inhibitor of acetylcholinesterase in vivo, a critical aspect in Alzheimer's disease research (Brown-Proctor et al., 1999).

Antiviral Properties Against Avian Influenza

  • Context : Synthesis of compounds with antiviral activity.
  • Findings : Describes the synthesis of benzamide-based compounds showing significant activity against avian influenza virus, hinting at its potential in antiviral drug development (Hebishy et al., 2020).

Histone Deacetylase Inhibitors for Alzheimer's Disease

  • Context : Development of histone deacetylase inhibitors.
  • Findings : Reports on compounds with potential therapeutic effects on Alzheimer's disease, highlighting its applicability in neurodegenerative disease treatment (Lee et al., 2018).

Future Directions

Isoxazoles, including “2-ethoxy-N-(isoxazol-4-yl)benzamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring the potential biological activities of these compounds .

properties

IUPAC Name

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVIVNWYAQHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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